2-(1H-indol-3-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide is a complex organic compound that features an indole core, a pyridine ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including alkylation, acylation, and cyclization to introduce the oxane and pyridine rings . Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(1H-indol-3-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Shares the indole core but lacks the oxane and pyridine rings.
4-(5-benzo[d][1,3]dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: Contains a pyridine ring but differs in other structural aspects.
Uniqueness
2-(1H-indol-3-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide is unique due to its combination of the indole, oxane, and pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20(12-17-14-23-19-6-2-1-5-18(17)19)24-21(15-7-10-26-11-8-15)16-4-3-9-22-13-16/h1-6,9,13-15,21,23H,7-8,10-12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIYPANBXXPLPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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